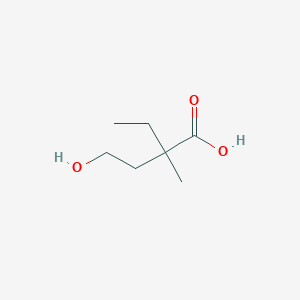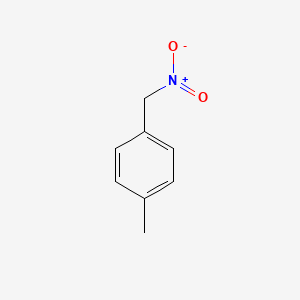
Benzene, 1-methyl-4-(nitromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-methyl-4-(nitromethyl)-, also known as 4-nitrotoluene, is an organic compound with the molecular formula C7H7NO2. It is a derivative of toluene, where a nitro group is substituted at the para position relative to the methyl group. This compound is a yellow crystalline solid that is used in various chemical processes and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-(nitromethyl)- typically involves the nitration of toluene. This process is carried out by treating toluene with a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C. The reaction mixture is maintained at this temperature for about half an hour, resulting in the formation of 4-nitrotoluene .
Industrial Production Methods: On an industrial scale, the production of 4-nitrotoluene follows a similar nitration process but is optimized for large-scale operations. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The nitration process is followed by purification steps, including distillation and crystallization, to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1-methyl-4-(nitromethyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the ortho and para positions relative to itself.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Reduction: 4-methyl-1-aminobenzene (para-toluidine).
Substitution: Various substituted nitrotoluenes depending on the electrophile used
Aplicaciones Científicas De Investigación
Benzene, 1-methyl-4-(nitromethyl)- is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of nitroaromatic compound metabolism and its effects on biological systems.
Medicine: Research into its derivatives has led to the development of pharmaceuticals with potential therapeutic applications.
Industry: It is used in the production of agricultural chemicals, rubber chemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of Benzene, 1-methyl-4-(nitromethyl)- involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack but directs incoming electrophiles to the ortho and para positions.
Reduction: The reduction of the nitro group to an amino group involves the transfer of electrons and protons, facilitated by a catalyst
Comparación Con Compuestos Similares
Toluene: A simple aromatic hydrocarbon with a methyl group attached to the benzene ring.
Nitrobenzene: Benzene with a nitro group attached, lacking the methyl group present in 4-nitrotoluene.
2-Nitrotoluene: An isomer of 4-nitrotoluene with the nitro group at the ortho position relative to the methyl group.
Uniqueness: Benzene, 1-methyl-4-(nitromethyl)- is unique due to the specific positioning of the nitro and methyl groups, which influences its reactivity and applications. The para positioning of the nitro group relative to the methyl group makes it distinct in terms of its chemical behavior and industrial uses .
Propiedades
Número CAS |
29559-27-1 |
|---|---|
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
1-methyl-4-(nitromethyl)benzene |
InChI |
InChI=1S/C8H9NO2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3 |
Clave InChI |
SCLRUEQYJQUIJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


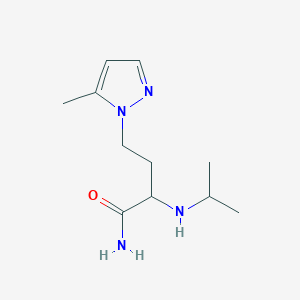

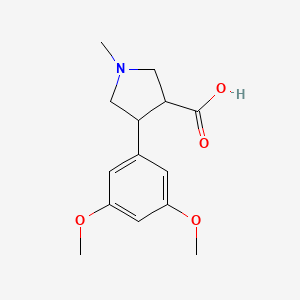

![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
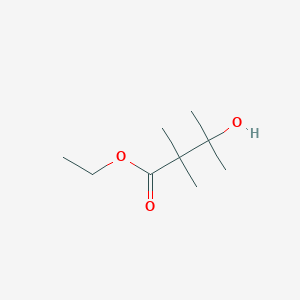
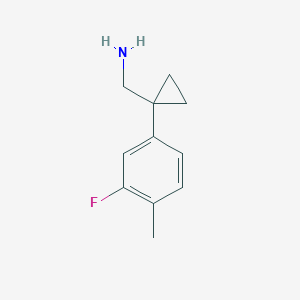

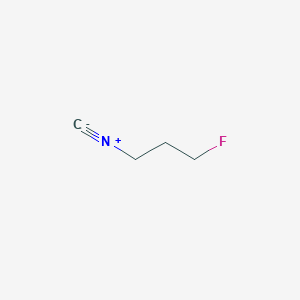
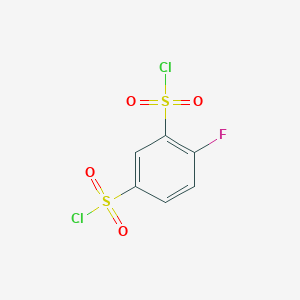
![3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13618332.png)


